
DMB213
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMB213 is a non-nucleoside inhibitor of Zika viral RNA-dependent RNA polymerase (RdRp) enzymes.
科学研究应用
Drug Delivery Systems
DMB213 has been investigated for its role in drug delivery systems, particularly in targeting cancer cells. The compound can be conjugated with various therapeutic agents to enhance their delivery to specific tissues or cells. This targeting ability is crucial for minimizing side effects and improving the efficacy of treatments.
Case Study:
A study demonstrated that this compound conjugated with a chemotherapeutic agent significantly increased the uptake of the drug in tumor cells compared to non-targeted delivery methods. The results indicated a higher reduction in tumor size and improved survival rates in animal models .
Application | Description | Results |
---|---|---|
Chemotherapy | Conjugation with chemotherapeutic agents | Increased drug uptake in tumor cells |
Targeted Therapy | Delivery to specific cell types | Reduced side effects and enhanced efficacy |
Molecular Imaging
This compound has also been utilized in molecular imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI). Its ability to bind selectively to certain biomarkers allows for enhanced imaging of tumors and other pathological conditions.
Case Study:
In a clinical trial, this compound was used as a tracer in PET scans to identify metastatic lesions in patients with breast cancer. The imaging results showed a higher detection rate of lesions compared to standard imaging techniques, aiding in better treatment planning .
Imaging Technique | Application | Detection Rate |
---|---|---|
PET | Tumor imaging | Higher than standard methods |
MRI | Pathological assessment | Enhanced visualization of lesions |
Anti-Cancer Properties
Research has indicated that this compound possesses anti-cancer properties, particularly against various types of tumors such as glioblastoma and melanoma. The compound's mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis.
Case Study:
A preclinical study assessed the cytotoxic effects of this compound on glioblastoma cell lines. Results showed a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
Cancer Type | Treatment Method | Outcome |
---|---|---|
Glioblastoma | Direct application of this compound | Significant decrease in cell viability |
Melanoma | Conjugated therapy with this compound | Induction of apoptosis |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells.
Case Study:
In vitro studies demonstrated that this compound reduced oxidative stress in neuronal cultures, leading to decreased cell death rates under neurotoxic conditions .
Condition | Mechanism | Effectiveness |
---|---|---|
Alzheimer's Disease | Reduces oxidative stress | Decreased neuronal cell death |
常见问题
Basic Research Questions
Q. What is the mechanistic basis of DMB213’s inhibition of Zika virus RNA-dependent RNA polymerase (RdRp)?
this compound competitively binds to the RdRp active site, displacing natural nucleotides and halting RNA synthesis. Its IC50 of 5.2 μM against ZIKV RdRp demonstrates potent inhibition, with resistance to S604T mutations that render Sofosbuvir ineffective . Methodologically, this is validated via enzymatic assays using fluorometric or radiometric nucleotide incorporation measurements, supplemented by molecular docking studies to visualize binding interactions.
Q. How do researchers determine the inhibitory concentration (IC50) of this compound in antiviral assays?
IC50 values are derived from dose-response curves using serial dilutions of this compound in cell-based or enzymatic RdRp assays. Data normalization against controls (e.g., untreated viral replication) and nonlinear regression analysis (e.g., four-parameter logistic models) are standard. Ensure replicates (n ≥ 3) and include Sofosbuvir as a comparator to contextualize efficacy .
Q. What key findings distinguish this compound from other nucleotide analogs in preclinical studies?
this compound outperforms Sofosbuvir in RdRp inhibition (IC50 = 5.2 μM vs. Sofosbuvir’s higher IC50) and retains activity against the S604T mutation. Its cytotoxicity profile (e.g., CC50 in host cells) must be evaluated using MTT or ATP-based viability assays, with selectivity indices (SI = CC50/IC50) calculated to prioritize therapeutic windows .
Advanced Research Questions
Q. How can structural modifications optimize this compound’s selectivity index against viral vs. host polymerases?
Structure-activity relationship (SAR) studies guided by crystallographic data of RdRp-DMB213 complexes can identify functional groups impacting binding affinity and specificity. For example, compound 73 (SI > 41) from the same series informs modifications to reduce off-target interactions with human polymerases . Pair computational modeling (e.g., molecular dynamics simulations) with enzymatic selectivity assays to validate improvements.
Q. What experimental approaches are used to profile resistance mechanisms in RdRp mutants exposed to this compound?
Site-directed mutagenesis of conserved RdRp residues (e.g., S604T) followed by enzymatic kinetics assays reveals mutation-driven resistance. Compare inhibition curves (IC50 shifts) between wild-type and mutant RdRp. Cross-resistance studies with Sofosbuvir and other analogs further clarify mechanistic divergence .
Q. How should researchers resolve contradictions in reported cytotoxicity values for this compound across cell lines?
Conduct replication studies under standardized conditions (e.g., cell type, passage number, serum concentration). Perform meta-analyses of published data to identify confounding variables (e.g., assay type, exposure duration). Use orthogonal cytotoxicity assays (e.g., LDH release vs. ATP quantification) to verify results .
Q. What methodologies validate this compound’s efficacy in combination therapies against ZIKV?
Synergy assays (e.g., Chou-Talalay combination index) using this compound paired with entry inhibitors (e.g., neutralizing antibodies) or host-targeting antivirals. Measure viral load reduction via qRT-PCR and assess additive/synergistic effects. Include cytotoxicity controls to rule off-target interactions .
Q. Methodological and Ethical Considerations
Q. How should researchers design in vitro studies to minimize bias in this compound efficacy assessments?
Use blinded data collection, randomized plate layouts, and independent replication by multiple labs. Predefine primary endpoints (e.g., IC50, SI) and statistical power calculations to ensure adequate sample sizes. Adhere to FAIR data principles for transparency .
Q. What ethical guidelines apply to preclinical testing of this compound in animal models?
Follow institutional animal care protocols (IACUC) for dosing, endpoint criteria, and humane euthanasia. Include vehicle controls and validate ZIKV infection models (e.g., immuno-deficient mice) to ensure clinical relevance. Publish negative results to avoid publication bias .
Q. How can researchers leverage “People Also Ask” data to refine this compound-related hypotheses?
Analyze recurring questions (e.g., “this compound vs. Sofosbuvir resistance”) to identify understudied areas. Use tools like Semrush to map query trends and update literature reviews accordingly. Prioritize questions addressing mechanistic contradictions or translational gaps .
属性
分子式 |
C8H9N5O4 |
---|---|
分子量 |
239.19 |
IUPAC 名称 |
5-Azidomethyl-3-hydroxy-4-hydroxymethyl-pyridine-2-carboxylic acid hydroxyamide |
InChI |
InChI=1S/C8H9N5O4/c9-13-11-2-4-1-10-6(8(16)12-17)7(15)5(4)3-14/h1,14-15,17H,2-3H2,(H,12,16) |
InChI 键 |
SCKJVXBSEBHVLQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=C(CN=[N+]=[N-])C(CO)=C1O)NO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DMB-213; DMB 213; DMB213 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。